BenchChemオンラインストアへようこそ!

methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Hydrogen bond donor Membrane permeability Drug-likeness

Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold appearing in over 300,000 described derivatives and more than 2,400 patents due to its versatile kinase inhibitor pharmacophore. The compound features a 3-oxo-2,3-dihydro-tautomeric form, a 4-methyl substituent, and a methyl ester at the C6 position, with a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol.

Molecular Formula C9H9N3O3
Molecular Weight 207.189
CAS No. 1439441-57-2
Cat. No. B2777220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
CAS1439441-57-2
Molecular FormulaC9H9N3O3
Molecular Weight207.189
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=O)NN2)C(=O)OC
InChIInChI=1S/C9H9N3O3/c1-4-3-5(9(14)15-2)10-7-6(4)8(13)12-11-7/h3H,1-2H3,(H2,10,11,12,13)
InChIKeyKUKQDMQOASNIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (CAS 1439441-57-2): A Specialized Pyrazolopyridine Building Block with Differentiated Physicochemical Properties for Drug Discovery


Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, a privileged scaffold appearing in over 300,000 described derivatives and more than 2,400 patents due to its versatile kinase inhibitor pharmacophore [1]. The compound features a 3-oxo-2,3-dihydro-tautomeric form, a 4-methyl substituent, and a methyl ester at the C6 position, with a molecular formula of C₉H₉N₃O₃ and a molecular weight of 207.19 g/mol [2]. This substitution pattern confers distinct physicochemical properties—including a computed XLogP3 of 1.0, two hydrogen bond donors, and a topological polar surface area of 88.1 Ų—that differentiate it from its nearest structural analogs [2].

Why Methyl 4-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate Cannot Be Replaced by In-Class Analogs


The pyrazolo[3,4-b]pyridine scaffold's biomedical utility is exquisitely sensitive to substitution at positions N1, C3, C4, C5, and C6, as demonstrated across thousands of patent disclosures [1]. A methyl ester at C6, a 4-methyl group, and the 3-oxo tautomer collectively define the hydrogen-bonding capacity, lipophilicity, conformational flexibility, and steric profile of this compound. Substituting the methyl ester with a carboxylic acid alters the hydrogen bond donor count from 2 to 3 and reduces the XLogP3 from 1.0 to 0.6, while removing the 4-methyl group changes the topological polar surface area from 88.1 Ų to 67.9 Ų and eliminates a key steric interaction point. Such alterations can profoundly impact synthetic reactivity, pharmacokinetic properties, and target binding selectivity, making generic substitution risky without quantitative validation [1][2].

Quantitative Differentiation Evidence for Methyl 4-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate Versus Closest Analogs


Reduced Hydrogen Bond Donor Count (2 vs. 3) Relative to the Free Carboxylic Acid Analog for Improved Membrane Permeability Potential

Hydrogen bond donor (HBD) count is a critical determinant of passive membrane permeability; each additional HBD can reduce permeability by approximately one log unit [1]. Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has an HBD count of 2, compared to 3 for its direct acid analog, 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 862273-50-5) [2][3]. This difference arises because the methyl ester masks one acidic proton present in the free carboxylic acid.

Hydrogen bond donor Membrane permeability Drug-likeness Physicochemical profiling

Fine-Tuned Lipophilicity (XLogP3 = 1.0 vs. 0.6) for Balanced Solubility–Permeability Profile Compared to the Free Acid

Lipophilicity, measured as XLogP3, governs both aqueous solubility and membrane partitioning. The target compound has an XLogP3 of 1.0, whereas the corresponding carboxylic acid analog (CAS 862273-50-5) has an XLogP3 of 0.6 [1][2]. This 0.4 log unit increase shifts the compound into a more favorable range for passive absorption while retaining adequate solubility, occupying a 'sweet spot' between the overly polar acid and excessively lipophilic analogs.

Lipophilicity XLogP3 Solubility-permeability balance ADME optimization

Elevated Topological Polar Surface Area (88.1 vs. 67.9 Ų) Relative to Unsubstituted Methyl Ester for Differentiated Oral Bioavailability Predictions

Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral absorption and blood–brain barrier penetration. Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has a TPSA of 88.1 Ų, compared to 67.9 Ų for the unsubstituted scaffold, methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate (CAS 1256786-55-6) [1]. This 20.2 Ų increase arises from the additional carbonyl oxygen in the 3-oxo group and alters the compound's positioning in key ADME property spaces.

Topological polar surface area Oral bioavailability CNS permeability Physicochemical space

Higher Rotatable Bond Count (2 vs. 1) for Enhanced Conformational Flexibility in Target Binding

Rotatable bond count influences conformational entropy and the ability to adapt to protein binding pockets. The target methyl ester has 2 rotatable bonds, compared to 1 rotatable bond for the free carboxylic acid analog (CAS 862273-50-5) [1][2]. The additional rotatable bond originates from the methoxy group of the ester, providing an extra degree of torsional freedom that can facilitate induced-fit binding interactions.

Rotatable bonds Conformational entropy Target binding Molecular flexibility

Higher Purity Specification (≥97–98%) Ensures More Reproducible Synthetic Outcomes than the Typical 95% Acid Analog

Purity is critical for reproducible synthesis, particularly in library production and scale-up. Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is commercially available at ≥97% purity (ChemScence) and NLT 98% (MolCore), whereas the corresponding acid analog is typically supplied at 95% minimum purity (AKSci) . This purity differential can translate to fewer side products in amide coupling reactions where the methyl ester serves as a direct electrophile.

Purity Reproducibility Synthetic chemistry Quality assurance

High-Value Application Scenarios for Methyl 4-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate Based on Differentiated Properties


Preferred Activated Ester for Amide Coupling in Kinase Inhibitor Library Synthesis

The methyl ester functionality eliminates the need for in situ activation of the free carboxylic acid, reducing the risk of racemization and side reactions. When coupled with the ≥97–98% purity specification, this compound enables higher-yielding, more reproducible parallel amide bond formation for generating diverse kinase inhibitor libraries, a cornerstone application in the pyrazolo[3,4-b]pyridine scaffold class [1].

Lead Optimization for Orally Bioavailable, Peripherally Restricted Kinase Inhibitors

With an XLogP3 of 1.0 and TPSA of 88.1 Ų, the compound occupies a physicochemical space associated with good oral absorption and moderate to low CNS penetration [1][2]. This profile is ideal for developing peripherally restricted kinase inhibitors where central nervous system side effects must be minimized, such as in inflammatory or oncologic indications, without the need for additional polar functionality that might compromise potency.

Building Block for CNS-Penetrant Candidate Design via Subsequent Ester Hydrolysis and Functionalization

The methyl ester can be readily hydrolyzed to the free acid (logP 0.6, TPSA 91.3 Ų) for further derivatization, or retained as a prodrug moiety. The compound's 2 HBD count and moderate lipophilicity provide a favorable starting point for CNS drug discovery programs that require iterative optimization of permeability and efflux ratios, with the 4-methyl group contributing steric differentiation that can be exploited for kinase selectivity [1].

Quote Request

Request a Quote for methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.